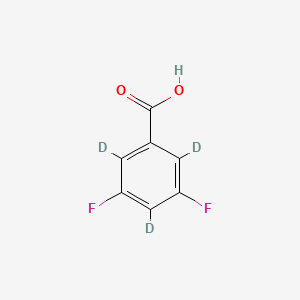

3,5-Difluorobenzoic acid-d3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H4F2O2 |

|---|---|

Peso molecular |

161.12 g/mol |

Nombre IUPAC |

2,4,6-trideuterio-3,5-difluorobenzoic acid |

InChI |

InChI=1S/C7H4F2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)/i1D,2D,3D |

Clave InChI |

GONAVIHGXFBTOZ-CBYSEHNBSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1F)[2H])F)[2H])C(=O)O |

SMILES canónico |

C1=C(C=C(C=C1F)F)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

Technical Guide: Physical Properties of 3,5-Difluorobenzoic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,5-Difluorobenzoic acid-d3. Given the limited availability of experimental data for the deuterated species, this document also includes data for the non-deuterated analogue, 3,5-Difluorobenzoic acid, as a reference. The inclusion of deuterium (B1214612) is expected to have a minimal impact on most physical properties, with the most significant change being the molecular weight.

Core Physical Properties

The primary physical characteristics of this compound and its non-deuterated counterpart are summarized below. These properties are crucial for applications in medicinal chemistry, material science, and as a building block in organic synthesis.[1]

| Property | This compound | 3,5-Difluorobenzoic Acid |

| Molecular Formula | C₇HD₃F₂O₂ | C₇H₄F₂O₂ |

| Molecular Weight | 161.12 g/mol [2] | 158.10 g/mol [1][3] |

| CAS Number | 934397-71-4[2] | 455-40-3[1] |

| Melting Point | 121-124 °C (estimated) | 121-124 °C[1][4] |

| Boiling Point | ~243 °C (predicted) | 243.2 ± 20.0 °C (predicted)[4] |

| Appearance | Data not available | White to off-white crystalline powder[1] |

| Solubility | Soluble in chloroform, slightly soluble in methanol (B129727) (inferred) | Soluble in chloroform, slightly soluble in methanol[5] |

| Isotopic Enrichment | 98 atom % D[2] | Not Applicable |

Experimental Protocols

Detailed methodologies for determining the key physical properties are outlined below. These are generalized standard procedures for crystalline organic acids.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for crystalline solids.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of the crystalline this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid (1-2 mm in height) is packed into the sealed end.

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The assembly is placed in the heating block of the melting point apparatus or a Thiele tube containing a high-boiling point oil.

-

The sample is heated at a steady rate (initially rapid, then slowed to 1-2 °C per minute as the expected melting point is approached).

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point range is reported as T1-T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).[2]

Boiling Point Determination (Thiele Tube Method)

For compounds that are stable at their boiling point, this method provides an accurate determination.

Apparatus:

-

Thiele tube

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating fluid

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

A capillary tube is placed inside the test tube with its open end submerged in the liquid and the sealed end protruding above the surface.

-

The test tube is attached to a thermometer.

-

The assembly is clamped so that it is immersed in the oil within the Thiele tube.

-

The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.

-

As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[6][7]

Solubility Determination

The solubility of this compound in various solvents can be qualitatively assessed.

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, organic solvents)

Procedure:

-

A small, pre-weighed amount of the solid (e.g., 10 mg) is placed into a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated (e.g., by flicking the tube or using a vortex mixer) for a set period.

-

The mixture is visually inspected for the dissolution of the solid. If the solid dissolves completely, it is deemed soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.

-

For acidic compounds like benzoic acids, solubility in aqueous bases such as 5% NaOH and 5% NaHCO₃ is indicative of salt formation. The evolution of CO₂ gas upon addition to NaHCO₃ is a characteristic reaction of a carboxylic acid.

Synthetic Workflow

3,5-Difluorobenzoic acid is a valuable building block in organic synthesis. A common synthetic route involves the oxidation of the corresponding aldehyde. The following diagram illustrates a typical workflow for such a transformation.

Caption: A generalized workflow for the synthesis of 3,5-Difluorobenzoic Acid.

References

- 1. byjus.com [byjus.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. 3,5-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

3,5-Difluorobenzoic acid-d3 chemical structure and CAS number

This technical guide provides a comprehensive overview of 3,5-Difluorobenzoic acid-d3, a deuterated form of 3,5-Difluorobenzoic acid. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, properties, synthesis, and applications, with a particular focus on its role as an internal standard in analytical assays.

Chemical Structure and Identification

This compound is a stable isotope-labeled analog of 3,5-Difluorobenzoic acid. The deuteration is on the aromatic ring, which makes it an ideal internal standard for mass spectrometry-based quantitative analysis.

Chemical Structure:

-

Molecular Formula: F₂C₆D₃COOH

-

Deuterated Positions: The three deuterium (B1214612) atoms replace the hydrogen atoms at positions 2, 4, and 6 of the benzene (B151609) ring.

CAS Numbers:

Physicochemical and Quantitative Data

The key quantitative data for both the deuterated and non-deuterated forms of 3,5-Difluorobenzoic acid are summarized in the tables below for easy comparison.

Table 1: General and Physicochemical Properties

| Property | This compound | 3,5-Difluorobenzoic acid (unlabeled) |

| Molecular Weight | 161.12[1] | 158.10[3][4][6] |

| Isotopic Enrichment | 98 atom % D[1] | Not Applicable |

| Appearance | Not specified, likely a white to off-white solid | White to amber to dark purple powder or crystals[3][7] |

| Melting Point | Not specified, expected to be similar to the unlabeled form | 121 - 124 °C[3][7] |

Table 2: Spectroscopic and Crystallographic Data (for unlabeled 3,5-Difluorobenzoic acid)

| Data Type | Value |

| ¹H NMR | Spectrum available[6] |

| Mass Spectrum | Data available[8] |

| Crystal System | Monoclinic |

| Space Group | P21/c |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of deuterated aromatic compounds is through the reductive dehalogenation of their halogenated precursors in the presence of a deuterium source. The following is a plausible experimental protocol for the synthesis of this compound from a suitable halogenated precursor, such as 2,4,6-tribromo-3,5-difluorobenzoic acid. This method is adapted from general procedures for the synthesis of deuterated benzoic acids.[9][10]

Materials:

-

2,4,6-tribromo-3,5-difluorobenzoic acid

-

Raney Nickel-Aluminum alloy

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

-

Diethyl ether

-

Deuterated hydrochloric acid (DCl) in D₂O

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific amount of 2,4,6-tribromo-3,5-difluorobenzoic acid in a 10% NaOD solution in D₂O.

-

Carefully add the Raney Nickel-Aluminum alloy to the solution in small portions under an inert atmosphere (e.g., nitrogen or argon). An exothermic reaction will occur.

-

After the initial reaction subsides, heat the mixture to reflux and maintain it for several hours, monitoring the reaction progress by a suitable technique like LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter it to remove the Raney nickel.

-

Wash the filter cake with a small amount of D₂O.

-

Combine the filtrate and washings, and cool the solution in an ice bath.

-

Acidify the solution by the dropwise addition of DCl in D₂O until a precipitate is formed.

-

Collect the precipitate by filtration, wash it with cold D₂O, and dry it under a vacuum to yield this compound.

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic purity.

Use as an Internal Standard in LC-MS/MS Bioanalysis

This compound is primarily used as an internal standard in quantitative bioanalysis.[9] The following protocol outlines its use in a typical LC-MS/MS workflow.

Objective: To quantify the concentration of an analyte (e.g., a drug molecule containing the 3,5-difluorobenzoic acid moiety) in a biological matrix like plasma.

Materials:

-

Biological matrix samples (e.g., plasma)

-

This compound (Internal Standard, IS) stock solution of a known concentration

-

Analyte stock solution of a known concentration

-

Solvents for extraction (e.g., acetonitrile, ethyl acetate)

-

LC-MS/MS system

Procedure:

-

Preparation of Calibration Standards and Quality Control Samples: Prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into the blank biological matrix.

-

Sample Preparation:

-

To a fixed volume of each sample (calibration standards, QCs, and unknown samples), add a fixed volume of the this compound internal standard stock solution.

-

Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

-

Alternatively, perform a liquid-liquid extraction by adding an immiscible organic solvent, vortexing, centrifuging, and then evaporating the organic layer.

-

Reconstitute the dried extract in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into the LC-MS/MS system.

-

Develop a chromatographic method to separate the analyte and the internal standard from other matrix components.

-

Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard (typically using multiple reaction monitoring, MRM).

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard for all samples.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Biological Activity and Signaling Pathway

The biological activity of 3,5-Difluorobenzoic acid has been linked to the oxytocin (B344502) receptor. Magnetic resonance spectroscopy has indicated that 3,5-Difluorobenzoic acid can bind to the oxytocin receptor, leading to the activation of its G protein-coupled receptor activity.[11] While this data is for the unlabeled compound, the deuterated form is expected to have a very similar biological activity.

The oxytocin receptor is a G protein-coupled receptor that, upon activation, primarily signals through the Gq/11 protein. This initiates a cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][3][12] This signaling pathway is crucial in various physiological processes, including uterine contractions and lactation.

Visualizations

Oxytocin Receptor Signaling Pathway

Caption: Oxytocin receptor signaling pathway activated by 3,5-Difluorobenzoic Acid.

Experimental Workflow: Use as an Internal Standard

Caption: Workflow for quantitative bioanalysis using this compound as an internal standard.

References

- 1. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]

- 6. 3,5-Difluorobenzoic acid(455-40-3) 1H NMR spectrum [chemicalbook.com]

- 7. 3,5-Difluorobenzoic acid | 455-40-3 [chemicalbook.com]

- 8. 3-Fluorobenzoic acid, 3,5-difluorophenyl ester [webbook.nist.gov]

- 9. Preparation of all the possible ring-deuteriated benzoic acids by reductive dehalogenation of the corresponding halogenobenzoic acids with raney alloys in an alkaline deuterium oxide solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. JPS6330450A - Production of deuterated benzoic acid - Google Patents [patents.google.com]

- 11. 3,5-Difluorobenzoic acid | 455-40-3 | FD38263 | Biosynth [biosynth.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Solubility of 3,5-Difluorobenzoic acid-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Difluorobenzoic acid-d3, a deuterated form of 3,5-Difluorobenzoic acid. This compound and its non-deuterated counterpart are of significant interest in pharmaceutical and agrochemical research due to their utility as key intermediates in the synthesis of various active molecules, including anti-inflammatory and analgesic drugs.[1] The strategic incorporation of fluorine atoms can enhance biological activity and metabolic stability, making these compounds valuable building blocks in medicinal chemistry.[2]

This guide presents available solubility data, detailed experimental protocols for solubility determination, and logical workflows to aid researchers in their experimental design.

Data Presentation: Solubility Profile

Below is a summary of the known qualitative solubility of 3,5-Difluorobenzoic acid in selected organic solvents.

| Solvent | Chemical Formula | Type | Solubility |

| Chloroform | CHCl₃ | Halogenated | Soluble |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble |

Note: This information is based on data for the non-deuterated compound, 3,5-Difluorobenzoic acid.

Experimental Protocols: Determination of Solubility

A precise and reproducible method for determining the solubility of a solid compound is crucial for various applications in research and development, including solution preparation for synthesis and biological screening. The following is a general experimental protocol for determining the solubility of a compound like this compound in an organic solvent.

Objective:

To determine if a solid organic compound is soluble, partially soluble, or insoluble in a given organic solvent at a specific temperature (typically ambient).

Materials:

-

This compound (or the compound of interest)

-

Selected organic solvent(s)

-

Small, dry test tubes or vials

-

Spatula

-

Vortex mixer (optional)

-

Graduated pipette or micropipette

-

Analytical balance

Procedure:

-

Preparation : Accurately weigh a small amount of the solid compound (e.g., 1-5 mg) using an analytical balance and place it into a clean, dry test tube.

-

Solvent Addition : Add a specific volume of the chosen organic solvent (e.g., 0.1 mL) to the test tube.

-

Mixing : Vigorously agitate the mixture for a set period (e.g., 1-2 minutes). This can be done using a vortex mixer or by flicking the test tube.[3][4][5]

-

Observation : Visually inspect the solution.

-

Soluble : The solid completely dissolves, and the solution is clear.

-

Insoluble : The solid does not appear to dissolve, and solid particles are still visible.

-

Partially Soluble : Some of the solid dissolves, but undissolved particles remain.

-

-

Incremental Solvent Addition (for insoluble or partially soluble results) : If the compound is not fully soluble, add another increment of the solvent (e.g., 0.1 mL) and repeat the mixing and observation steps. Continue this process up to a defined total volume (e.g., 1 mL).

-

Recording Results : Record the observations at each step, noting the amount of solute and the volume of solvent used. Solubility can be qualitatively described as soluble, slightly soluble, or insoluble. For more quantitative results, the experiment can be adapted to determine the concentration at which saturation is achieved.

Safety Precautions:

-

Always work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both the solute and the solvent before starting the experiment.

Visualizations: Logical Workflows and Biological Pathways

The following diagrams, created using the DOT language, illustrate a logical workflow for solubility testing and a relevant biological signaling pathway where derivatives of benzoic acid have been shown to have an effect.

Caption: A general workflow for determining the solubility of a solid organic compound.

Derivatives of benzoic acid have been investigated for their potential to modulate various biological pathways. For instance, a substituted benzoic acid derivative has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT) by suppressing the activation of the Smad signaling pathway, a key pathway in fibrosis and cancer progression.[6] The diagram below illustrates a simplified representation of this inhibitory action.

Caption: Inhibition of the Smad signaling pathway by a benzoic acid derivative.

References

- 1. organic chemistry - Deuterated solvents vs. regular solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. synmr.in [synmr.in]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 6. C–H deuteration of organic compounds and potential drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3,5-Difluorobenzoic acid-d3

This technical guide provides a comprehensive overview of 3,5-Difluorobenzoic acid-d3, a deuterated analog of 3,5-Difluorobenzoic acid. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize isotopically labeled compounds.

Core Molecular Data

This compound is a stable, isotopically labeled compound where three hydrogen atoms on the benzene (B151609) ring have been replaced by deuterium. This labeling is particularly useful in metabolic studies, as a tracer, and in mass spectrometry-based quantification methods.

| Property | Value | Source |

| Chemical Name | 3,5-Difluorobenzoic-d3 Acid | [1] |

| CAS Number | 934397-71-4 | [1] |

| Molecular Formula | F₂C₆D₃COOH | [1] |

| Molecular Weight | 161.12 g/mol | [1] |

| Isotopic Enrichment | ≥98 atom % D | [1] |

| Appearance | White to off-white solid | |

| Storage Conditions | Store at room temperature | [1] |

For comparison, the properties of the unlabeled 3,5-Difluorobenzoic acid are provided below.

| Property | Value | Source |

| Chemical Name | 3,5-Difluorobenzoic acid | [2][3][4][5] |

| CAS Number | 455-40-3 | [3][4] |

| Molecular Formula | C₇H₄F₂O₂ | [3][4][5] |

| Molecular Weight | 158.10 g/mol | [3][5] |

| Melting Point | 121-123 °C | [6] |

| Appearance | Off-white needles and chunks | [6] |

Experimental Protocols

Synthesis of 4-amino-3,5-difluorobenzoic acid [7]

-

Hydrolysis of the Nitrile: 4-amino-3,5-difluorobenzonitrile (B171853) (14.91 g, 96.7 mmol) is treated with 1 M sodium hydroxide (B78521) (480 mL).

-

Reflux: The resulting solution is heated to reflux for 24 hours.

-

Acidification: The reaction mixture is cooled to room temperature, and concentrated hydrochloric acid (60 mL) is added dropwise until the solution becomes acidic (pH ~1), leading to the precipitation of the product as a hydrochloride salt.

-

Purification: The salt is then dissolved in ethyl acetate (B1210297), dried over MgSO₄, filtered, and concentrated under vacuum to yield 4-amino-3,5-difluorobenzoic acid.

To synthesize 3,5-Difluorobenzoic acid, one could start from 3,5-difluorobenzaldehyde (B1330607) and oxidize it. A general procedure for such an oxidation is as follows:

Oxidation of 3,5-Difluorobenzaldehyde to 3,5-Difluorobenzoic acid [8]

-

Catalyst Preparation: Diphenyl diselenide (0.006 g, 0.02 mmol) is treated with 30% w/w hydrogen peroxide (0.1 mL, 1 mmol) and water (0.2 mL) and stirred at room temperature until the reaction mixture becomes colorless.

-

Aldehyde Addition: 3,5-Difluorobenzaldehyde (1 mmol) is added to the mixture.

-

Reaction: The reaction is stirred for 6 hours.

-

Extraction: The aqueous mixture is extracted three times with ethyl acetate (3 x 20 mL).

-

Work-up: The combined organic layers are dried over Na₂SO₄, and the solvent is evaporated under reduced pressure to yield the product.

Conceptual Workflow

The following diagram illustrates a general workflow for the quality control and analysis of a synthesized batch of this compound.

Caption: Quality control workflow for this compound.

Applications and Significance

3,5-Difluorobenzoic acid and its derivatives are significant in several areas of research and development:

-

Pharmaceutical Development: The incorporation of fluorine atoms into organic molecules can significantly alter their biological properties. 3,5-Difluorobenzoic acid serves as a key building block in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[9][10] The electron-withdrawing nature of the fluorine atoms can influence the reactivity of both the aromatic ring and the carboxylic acid group, opening up unique synthetic pathways.[10]

-

Agrochemicals: It is used in the production of herbicides and pesticides.[9]

-

Materials Science: This compound is employed in the creation of specialty polymers and resins, contributing to materials with improved thermal and chemical resistance.[9][10]

-

Analytical Chemistry: It is utilized as a reagent in chromatography and spectroscopy.[9]

The deuterated form, this compound, is particularly valuable as an internal standard in quantitative mass spectrometry assays, allowing for precise measurement of the unlabeled compound in complex biological matrices.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. 3,5-Difluorobenzoic acid | 455-40-3 | FD38263 | Biosynth [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. 3,5-Difluorobenzoic acid|lookchem [lookchem.com]

- 5. 3,5-Difluorobenzoic acid | C7H4F2O2 | CID 101265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Difluorobenzoic acid | 455-40-3 [chemicalbook.com]

- 7. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,5-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. benchchem.com [benchchem.com]

Technical Guide to 3,5-Difluorobenzoic acid-d3: Isotopic Purity and Enrichment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and enrichment of 3,5-Difluorobenzoic acid-d3. The information contained herein is essential for researchers utilizing this isotopically labeled compound in quantitative mass spectrometry, NMR-based metabolic studies, and as an internal standard in drug development.

Introduction to this compound

This compound is a deuterated analog of 3,5-Difluorobenzoic acid. The replacement of three hydrogen atoms with deuterium (B1214612) isotopes provides a distinct mass shift, making it a valuable tool in various analytical and research applications. Its primary uses include, but are not limited to, serving as an internal standard in bioanalytical assays, aiding in metabolite identification, and in mechanistic studies of chemical reactions. The stability of the deuterium labels on the aromatic ring ensures minimal back-exchange under most experimental conditions.

Isotopic Purity and Enrichment: Core Concepts

When working with isotopically labeled compounds, it is crucial to understand the distinction between isotopic purity and isotopic enrichment.

-

Isotopic Enrichment refers to the percentage of a specific isotope at a particular atomic position. For this compound, an isotopic enrichment of 98 atom % D signifies that at the three deuterated positions on the benzene (B151609) ring, 98% of the atoms are deuterium, and 2% are hydrogen.

-

Isotopic Purity (or Deuterated Purity) describes the percentage of molecules in the sample that contain the desired number of deuterium atoms. This is often represented as the isotopic distribution of the different deuterated species (d0, d1, d2, d3).

The relationship between isotopic enrichment and the resulting distribution of deuterated species can be visualized as follows:

Caption: Logical relationship between isotopic enrichment and the distribution of molecular species.

Quantitative Data

The isotopic purity of this compound is typically determined by mass spectrometry and/or nuclear magnetic resonance (NMR) spectroscopy. Below are representative data tables summarizing the key specifications and a typical isotopic distribution for a batch with high isotopic enrichment.

Table 1: General Specifications for this compound

| Parameter | Value |

| Chemical Formula | F₂C₆D₃COOH |

| Molecular Weight | 161.12 g/mol |

| CAS Number (d3) | 934397-71-4 |

| CAS Number (unlabeled) | 455-40-3 |

| Isotopic Enrichment | ≥98 atom % D |

Table 2: Representative Isotopic Distribution by Mass Spectrometry

| Species | Formula | Mass Shift | Relative Abundance (%) |

| d0 | C₇H₄F₂O₂ | +0 | < 0.1 |

| d1 | C₇H₃DF₂O₂ | +1 | < 0.5 |

| d2 | C₇H₂D₂F₂O₂ | +2 | ~5.8 |

| d3 | C₇HD₃F₂O₂ | +3 | > 94.0 |

Note: The data in Table 2 is illustrative for a batch with 98 atom % D enrichment and may vary between different batches. It is always recommended to refer to the Certificate of Analysis for lot-specific data.

Experimental Protocols

The determination of isotopic purity and enrichment of this compound relies on robust analytical methodologies. The two primary techniques are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a labeled compound.

Caption: Experimental workflow for isotopic purity analysis by HRMS.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of approximately 1 µg/mL.

-

Prepare a similar solution of the unlabeled 3,5-Difluorobenzoic acid as a reference.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source. Liquid chromatography (LC) introduction can be used to ensure the purity of the analyzed peak.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Scan Type: Full Scan.

-

Mass Range: m/z 100-200.

-

Resolution: >10,000 FWHM.

-

-

Data Acquisition and Analysis:

-

Inject the unlabeled standard to obtain the mass spectrum of the d0 species. This helps in confirming the retention time and fragmentation pattern if tandem MS is performed.

-

Inject the this compound sample.

-

Acquire the full scan mass spectrum. The deprotonated molecules [M-H]⁻ will be observed.

-

Extract the ion chromatograms for the theoretical masses of the d0, d1, d2, and d3 species.

-

Integrate the peak areas for each isotopic species from the mass spectrum.

-

Calculate the relative abundance of each species to determine the isotopic distribution.

-

Isotopic Enrichment Determination by NMR Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, can be used to determine the isotopic enrichment.

Caption: Workflow for determining isotopic enrichment by NMR spectroscopy.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Add a known amount of an internal standard with a well-resolved proton signal (for quantitative ¹H NMR).

-

-

¹H NMR Spectroscopy:

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the residual proton signals in the aromatic region corresponding to the deuterated positions.

-

Compare the integral of the residual proton signals to the integral of the non-deuterated position (if any) or the internal standard to calculate the amount of non-deuterated species.

-

-

²H NMR Spectroscopy:

-

Acquire a ²H NMR spectrum. This will show signals for the deuterium atoms at the labeled positions.

-

The presence and integration of these signals confirm the positions of deuteration.

-

-

Calculation of Isotopic Enrichment:

-

The isotopic enrichment can be calculated from the ¹H NMR data by comparing the integration of the residual proton signals at the labeled positions to the integration of a signal from a fully protonated position or an internal standard. The formula is:

-

Atom % D = (1 - (Integral of residual H / Number of D positions)) * 100

-

-

Applications in Research and Drug Development

The high isotopic purity and enrichment of this compound make it an excellent internal standard for quantitative bioanalysis using LC-MS/MS. In drug metabolism studies, it can be used as a tracer to elucidate metabolic pathways. Its distinct mass also allows for its use in metabolic profiling and flux analysis. Researchers in synthetic chemistry can use it to study reaction mechanisms involving C-H activation.

Disclaimer: This document is intended for informational purposes only. The experimental protocols provided are general guidelines and may require optimization for specific instrumentation and applications. Always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

A Technical Guide to 3,5-Difluorobenzoic acid-d3 for Researchers

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the procurement, analysis, and application of 3,5-Difluorobenzoic acid-d3. This deuterated standard is a valuable tool in analytical chemistry, particularly for mass spectrometry-based quantitative analysis.

Supplier and Product Specifications

This compound is a stable, isotopically labeled compound used as an internal standard. A known supplier for this compound is CDN Isotopes. The key product specifications are summarized in the table below.

| Parameter | Value |

| Product Name | This compound |

| Supplier | CDN Isotopes |

| Product Number | D-6486[1] |

| CAS Number | 934397-71-4[1] |

| Unlabelled CAS No. | 455-40-3[1] |

| Molecular Formula | F₂C₆D₃COOH[1] |

| Molecular Weight | 161.12[1] |

| Isotopic Enrichment | ≥98 atom % D[1] |

| Appearance | White to off-white solid |

| Storage Conditions | Room temperature, in a dry and well-ventilated place[1] |

Certificate of Analysis

A Certificate of Analysis (CoA) is a critical document that provides detailed information about the quality and purity of a specific batch of a chemical compound. While a specific CoA for a particular lot of this compound must be obtained from the supplier, the following table outlines the typical data provided.

| Test | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual |

| Purity (by HPLC) | ≥98.0% | 99.5% | High-Performance Liquid Chromatography |

| Isotopic Purity | ≥98 atom % D | 98.7 atom % D | Mass Spectrometry |

| Identity (¹H-NMR) | Conforms to structure | Conforms | Nuclear Magnetic Resonance |

| Mass Spectrum | Conforms to structure | Conforms | Mass Spectrometry |

| Melting Point | 121-124 °C | 122.5 °C | Melting Point Apparatus |

| Residual Solvents | ≤0.5% | <0.1% | Gas Chromatography |

| Date of Analysis | Report Date | October 26, 2025 | - |

| Retest Date | 3 years from analysis | October 26, 2028 | - |

Experimental Protocols

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), for their ability to accurately correct for variability during sample preparation and analysis.[2] The near-identical chemical and physical properties to the analyte ensure they co-elute and experience similar ionization effects, thus compensating for matrix effects and instrument response variations.[2][3]

Protocol: Use of this compound as an Internal Standard in LC-MS/MS Bioanalysis

This protocol outlines the use of this compound as an internal standard (IS) for the quantification of its non-labeled analogue, 3,5-difluorobenzoic acid, in a biological matrix such as plasma.

1. Materials and Reagents:

-

3,5-Difluorobenzoic acid (analyte)

-

This compound (Internal Standard)

-

Human Plasma (or other relevant biological matrix)

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)

2. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3,5-difluorobenzoic acid in 10 mL of ACN.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of ACN.

-

Analyte Working Solutions: Prepare a series of dilutions from the analyte stock solution with ACN:Water (1:1, v/v) to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with ACN:Water (1:1, v/v).

3. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of cold ACN containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray Ionization (ESI), negative mode.

-

MRM Transitions:

-

3,5-Difluorobenzoic acid: Determine the precursor and product ions (e.g., m/z 157 -> 113).

-

This compound: Determine the precursor and product ions (e.g., m/z 160 -> 116).

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

-

Perform a linear regression analysis to determine the concentration of the analyte in the unknown samples.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the context of using this compound.

References

Technical Guide to the Safe Handling of 3,5-Difluorobenzoic acid-d3

Disclaimer: The following safety data is primarily based on the Safety Data Sheet (SDS) for the non-deuterated analogue, 3,5-Difluorobenzoic acid (CAS 455-40-3), as a specific SDS for the deuterated compound, 3,5-Difluorobenzoic acid-d3 (CAS 934397-71-4), was not publicly accessible. The safety profile of the deuterated compound is expected to be very similar to its non-deuterated counterpart.

This technical guide provides a comprehensive overview of the safety information for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental physical and chemical properties of 3,5-Difluorobenzoic acid are summarized below. These values are crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂O₂ | [1] |

| Molecular Weight | 158.10 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 121-123 °C | [2] |

| Boiling Point | 243.2 ± 20.0 °C (Predicted) | [2] |

| Solubility | Insoluble in water | [1] |

Hazard Identification and Classification

3,5-Difluorobenzoic acid is classified as a hazardous substance. The GHS classification and associated hazard statements are detailed in the table below.

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

Handling:

-

Avoid contact with skin and eyes.[3]

-

Do not breathe dust.[3]

-

Use only in a well-ventilated area.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Wash hands thoroughly after handling.

Storage:

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][3] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[5] |

Fire-Fighting Measures

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

Hazardous Combustion Products: Thermal decomposition can produce carbon oxides and hydrogen fluoride.[1]

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

Personal Precautions:

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment (PPE).

-

Avoid dust formation.

Environmental Precautions:

-

Do not let the product enter drains.

Methods for Cleaning Up:

-

Sweep up the spilled material and place it in a suitable container for disposal.[1]

-

Avoid generating dust.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological and physical hazard data presented are not typically provided in standard Safety Data Sheets. The information is generally derived from standardized testing methodologies, such as those outlined by the OECD (Organisation for Economic Co-operation and Development) or other relevant regulatory bodies.

Visualizations

Logical Relationship for Emergency Response

The following diagram illustrates the logical workflow for responding to an accidental exposure to this compound.

Caption: Emergency response workflow for exposure to this compound.

References

In-Depth Technical Guide: Storage and Stability of 3,5-Difluorobenzoic acid-d3

This guide provides comprehensive technical information and protocols for the appropriate storage and stability assessment of 3,5-Difluorobenzoic acid-d3, intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is the deuterated form of 3,5-Difluorobenzoic acid, a compound frequently utilized as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The introduction of deuterium (B1214612) can be instrumental in mechanistic studies and for altering metabolic profiles. Ensuring the chemical and isotopic purity of this compound through proper storage and handling is critical for its effective use in research and development. This document outlines the recommended storage conditions, stability profile, and methodologies for its assessment.

Storage and Handling Recommendations

Proper storage and handling are paramount to maintaining the integrity of this compound. The following table summarizes the recommended conditions based on available safety data sheets and product information for the deuterated compound and its non-deuterated analogue.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool location. Recommended ranges vary from room temperature to refrigeration (2-8°C or <15°C). For long-term storage, 2-8°C is advisable. | Lower temperatures slow down potential degradation processes. |

| Light | Store in a dark place, protected from light. | To prevent potential photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, in a tightly sealed container. | To minimize oxidation and reaction with atmospheric moisture. |

| Humidity | Store in a dry environment. | To prevent hydrolysis and degradation. |

| Ventilation | Store in a well-ventilated area.[1][2] | General laboratory safety practice for chemical storage. |

| Incompatibilities | Avoid strong oxidizing agents. | To prevent chemical reactions that could degrade the compound. |

| Handling | Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a fume hood to avoid inhalation of dust. | To ensure personnel safety and prevent contamination of the material. |

Stability Profile

This compound is generally a stable compound when stored under the recommended conditions.[3] For the deuterated form, it is recommended to re-analyze the compound for chemical purity after three years to ensure it remains within specifications.[3]

While specific degradation pathways under typical storage conditions are not extensively documented, studies on similar benzoic acid derivatives under stressed conditions (subcritical water) have shown that decarboxylation can be a primary degradation route. However, benzoic acid itself was found to be stable up to 300°C under these conditions, suggesting a high degree of thermal stability. For practical long-term storage, the key factors to control are temperature, light, and moisture.

Experimental Protocols for Stability Testing

The following protocols are representative methodologies for conducting long-term and accelerated stability studies on this compound, based on general principles from ICH Q1A guidelines.

Long-Term Stability Study Protocol

Objective: To evaluate the chemical stability of this compound under recommended long-term storage conditions.

Materials and Equipment:

-

This compound (multiple batches if available)

-

Amber glass vials with inert screw caps

-

Climate chamber or oven set to the desired temperature and humidity

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Mass Spectrometer (MS) for identification of potential degradation products

-

Karl Fischer titrator for water content analysis

Methodology:

-

Sample Preparation: Aliquot approximately 10-20 mg of this compound into amber glass vials. Seal the vials tightly.

-

Storage Conditions: Place the vials in a climate chamber set to the long-term storage condition (e.g., 5°C ± 3°C or 25°C ± 2°C / 60% RH ± 5% RH).

-

Time Points: Analyze the samples at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Analytical Methods:

-

Appearance: Visually inspect the sample for any changes in color or physical state.

-

Purity Assay (HPLC):

-

Prepare a standard solution of this compound of known concentration.

-

Prepare sample solutions by dissolving a known mass of the stored compound in a suitable solvent (e.g., acetonitrile (B52724)/water).

-

Inject the standard and sample solutions into the HPLC system.

-

Use a suitable C18 column and a mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid).

-

Monitor the elution at a suitable UV wavelength (e.g., 254 nm).

-

Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

-

-

Identification of Degradation Products (LC-MS): If new peaks are observed in the HPLC chromatogram, use an LC-MS system to identify the potential degradation products.

-

Water Content: Determine the water content using Karl Fischer titration.

-

Accelerated Stability Study Protocol

Objective: To predict the long-term stability of this compound by subjecting it to elevated temperature and humidity.

Methodology:

-

Sample Preparation: Prepare samples as described in the long-term stability protocol.

-

Storage Conditions: Place the vials in a climate chamber set to the accelerated storage condition (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

-

Time Points: Analyze the samples at the following time points: 0, 1, 3, and 6 months.

-

Analytical Methods: Use the same analytical methods as described in the long-term stability study protocol.

Data Presentation

The quantitative data from the stability studies should be summarized in tables for easy comparison.

Table 1: Long-Term Stability Data (Example)

| Time Point (Months) | Appearance | Purity (%) by HPLC | Water Content (%) | Degradation Products (%) |

| 0 | White crystalline solid | 99.8 | 0.1 | Not Detected |

| 3 | No change | 99.7 | 0.1 | Not Detected |

| 6 | No change | 99.8 | 0.2 | Not Detected |

| 12 | No change | 99.6 | 0.2 | Not Detected |

| 24 | No change | 99.5 | 0.3 | Not Detected |

| 36 | No change | 99.4 | 0.3 | Not Detected |

Table 2: Accelerated Stability Data (Example)

| Time Point (Months) | Appearance | Purity (%) by HPLC | Water Content (%) | Degradation Products (%) |

| 0 | White crystalline solid | 99.8 | 0.1 | Not Detected |

| 1 | No change | 99.7 | 0.2 | Not Detected |

| 3 | No change | 99.5 | 0.3 | < 0.1 |

| 6 | Slight yellowing | 99.2 | 0.4 | 0.2 |

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the storage and stability of this compound.

Caption: Workflow for the proper storage and handling of this compound.

References

Technical Guide: Spectroscopic Analysis of 3,5-Difluorobenzoic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3,5-Difluorobenzoic acid-d3. Due to the limited availability of public data for the deuterated species, this document presents reference data from its non-deuterated analog, 3,5-Difluorobenzoic acid, and outlines detailed, generalized experimental protocols for the analysis of the deuterated compound.

Introduction

3,5-Difluorobenzoic acid and its isotopically labeled variants are of significant interest in pharmaceutical and materials science research. Deuterium (B1214612) labeling, in particular, is a powerful tool for mechanistic, metabolic, and pharmacokinetic studies. This guide details the expected analytical characterization of this compound, providing a foundational understanding for researchers working with this and similar compounds.

Spectroscopic Data (Reference: 3,5-Difluorobenzoic Acid)

The following tables summarize the available NMR and mass spectrometry data for the non-deuterated analog, 3,5-Difluorobenzoic acid (CAS No: 455-40-3). This information serves as a baseline for interpreting the spectra of the deuterated compound.

Table 1: Reference ¹H NMR Data for 3,5-Difluorobenzoic Acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.30 - 7.60 | m | 1H | H4 |

| 7.70 - 7.90 | m | 2H | H2, H6 |

| 13.0 - 13.5 | br s | 1H | COOH |

Note: The spectrum of this compound is expected to show the absence of signals corresponding to the aromatic protons, depending on the specific deuteration pattern.

Table 2: Reference ¹³C NMR Data for 3,5-Difluorobenzoic Acid

| Chemical Shift (ppm) | Assignment |

| 111.9 (dd, J=26.0, 7.0 Hz) | C4 |

| 114.5 (dd, J=23.0, 15.0 Hz) | C2, C6 |

| 134.5 (t, J=10.0 Hz) | C1 |

| 162.9 (dd, J=250.0, 15.0 Hz) | C3, C5 |

| 165.0 | COOH |

Table 3: Reference Mass Spectrometry Data for 3,5-Difluorobenzoic Acid

| m/z | Interpretation |

| 158 | [M]+ |

| 141 | [M-OH]+ |

| 113 | [M-COOH]+ |

For this compound, the molecular ion peak is expected to be at m/z 161.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for deuterated aromatic compounds like this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs.

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

-

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

LC-MS grade solvent (e.g., methanol, acetonitrile)

-

LC-MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in an appropriate solvent.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

-

-

LC-MS Analysis:

-

Set up the liquid chromatography method. A typical reversed-phase method would be:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient from low to high organic content.

-

Flow rate: 0.2-0.4 mL/min

-

Injection volume: 1-5 µL

-

-

Set up the mass spectrometer parameters for ESI in negative ion mode:

-

Capillary voltage: 3.0-4.0 kV

-

Source temperature: 120-150 °C

-

Desolvation gas flow: 8-12 L/min

-

Desolvation temperature: 300-400 °C

-

Mass range: m/z 50-500

-

-

-

Data Acquisition and Analysis:

-

Inject the sample and acquire the data.

-

Analyze the resulting mass spectrum to identify the molecular ion peak (expected at m/z 160 for [M-H]⁻) and major fragment ions.

-

Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for Mass Spectrometry.

Commercial Availability and Technical Profile of 3,5-Difluorobenzoic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and potential applications of 3,5-Difluorobenzoic acid-d3. This deuterated internal standard is a valuable tool for a range of analytical and research applications, particularly in pharmacokinetic and metabolic studies.

Commercial Availability

This compound is commercially available from several specialized chemical suppliers. Researchers can procure this compound in various quantities to suit their experimental needs.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Isotopic Enrichment |

| CDN Isotopes | D-6486 | 934397-71-4 | F₂C₆D₃COOH | 161.12 | 98 atom % D |

| Pharmaffiliates | PAPST005760 | 934397-71-4 | C₇HD₃F₂O₂ | 161.12 | Not Specified |

Table 1: Commercial Suppliers of this compound [1][2]

Pricing for this compound can vary by supplier and quantity. For instance, CDN Isotopes offers 0.1 g for US

215.00and0.25gforUSPhysicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for designing and interpreting experiments.

| Property | Value |

| CAS Number | 934397-71-4 |

| Molecular Formula | F₂C₆D₃COOH |

| Molecular Weight | 161.12 g/mol |

| Isotopic Enrichment | 98 atom % D (CDN Isotopes)[1] |

| Appearance | White to off-white solid |

| Functional Groups | Carboxylic Acid, Halide |

Table 2: Physicochemical Data for this compound [1][2]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is based on the general method of reductive dehalogenation of a corresponding halogenated precursor using a Raney alloy in a deuterated solvent.

Materials:

-

3,5-Difluoro-X-chlorobenzoic acid (where X is 2, 4, or 6)

-

Raney Cobalt alloy

-

Deuterium (B1214612) oxide (D₂O)

-

Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Deuterated hydrochloric acid (DCl) in D₂O

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-Difluoro-X-chlorobenzoic acid in D₂O containing an alkali corrosion agent like NaOD.

-

Addition of Raney Alloy: Carefully add the Raney Cobalt alloy to the solution. The molar amount of the Raney alloy should be at least 0.5 times that of the chloro-substituent.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-100°C under a nitrogen atmosphere. Stir the mixture vigorously.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by withdrawing small aliquots for analysis by mass spectrometry to observe the disappearance of the starting material and the appearance of the deuterated product.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the Raney alloy.

-

Acidification: Acidify the filtrate by the dropwise addition of DCl in D₂O until the pH is acidic, which will precipitate the this compound.

-

Extraction and Drying: Extract the product with diethyl ether. Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Workflow for Synthesis of this compound

Caption: A logical workflow for the synthesis of this compound.

Applications in Research and Drug Development

The non-deuterated form, 3,5-Difluorobenzoic acid, serves as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals.[3] Its unique fluorinated structure enhances reactivity and stability in these applications.[3]

The deuterated analog, this compound, is primarily used as an internal standard in quantitative analytical methods, such as mass spectrometry. Its utility is particularly significant in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate that contains the 3,5-difluorobenzoyl moiety.

Inferred Metabolic Pathway

While specific metabolic studies on 3,5-Difluorobenzoic acid are not extensively documented, the metabolic fate of benzoic acid is well-established. It is anticipated that 3,5-Difluorobenzoic acid would follow a similar metabolic pathway, primarily involving conjugation with glycine (B1666218) to form hippuric acid derivatives, and to a lesser extent, conjugation with glucuronic acid.

Inferred Metabolic Pathway of 3,5-Difluorobenzoic Acid

Caption: The inferred primary metabolic pathways for 3,5-Difluorobenzoic acid.

References

- 1. JPS6330450A - Production of deuterated benzoic acid - Google Patents [patents.google.com]

- 2. 3-Fluorobenzoic acid, 3,5-difluorophenyl ester [webbook.nist.gov]

- 3. Preparation of all the possible ring-deuteriated benzoic acids by reductive dehalogenation of the corresponding halogenobenzoic acids with raney alloys in an alkaline deuterium oxide solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: High-Throughput Analysis of Fluorinated Aromatic Compounds in Environmental Waters Using 3,5-Difluorobenzoic acid-d3 as an Internal Standard by LC-MS/MS

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of fluorinated aromatic compounds in environmental water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method incorporates 3,5-Difluorobenzoic acid-d3 as an internal standard (IS) to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. A streamlined solid-phase extraction (SPE) protocol is employed for sample clean-up and concentration, enabling reliable quantification at low ng/mL levels. This method is particularly suited for environmental monitoring and toxicological studies.

Introduction

Fluorinated aromatic compounds are a class of emerging environmental contaminants originating from various industrial processes and consumer products. Their persistence, potential toxicity, and bioaccumulation necessitate sensitive and reliable analytical methods for their monitoring in environmental matrices. LC-MS/MS offers high selectivity and sensitivity for the detection of these compounds. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it closely mimics the behavior of the target analytes during sample preparation and analysis, compensating for matrix effects and procedural losses.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard: Analytical standards of target fluorinated aromatic compounds and this compound (IS) were procured from a certified supplier.

-

Solvents: HPLC-grade methanol (B129727), acetonitrile, and water were used.

-

Reagents: Formic acid (LC-MS grade).

-

SPE Cartridges: C18 solid-phase extraction cartridges (500 mg, 6 mL).

Standard and Sample Preparation

-

Stock Solutions: Individual stock solutions of the analytes and the internal standard (1 mg/mL) were prepared in methanol.

-

Working Solutions: A mixed analyte working solution and a separate internal standard working solution were prepared by diluting the stock solutions with methanol.

-

Calibration Standards: Calibration standards were prepared by spiking the appropriate amounts of the mixed analyte working solution into blank water samples to achieve a concentration range of 0.1 to 100 ng/mL.

-

Sample Preparation:

-

Water samples (100 mL) were collected and filtered.

-

Each sample was spiked with the this compound internal standard to a final concentration of 20 ng/mL.

-

The samples were acidified with 0.1% formic acid.

-

Solid-phase extraction was performed using C18 cartridges. The cartridges were conditioned with methanol followed by water. The samples were then loaded, washed with 5% methanol in water, and the analytes were eluted with acetonitrile.

-

The eluate was evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the mobile phase.

-

LC-MS/MS Analysis

-

Liquid Chromatography:

-

System: A high-performance liquid chromatography (HPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions: Specific precursor-to-product ion transitions were optimized for each analyte and the internal standard.

-

Data Presentation

The quantitative performance of the method was evaluated through a series of validation experiments. The results are summarized in the tables below.

Table 1: LC-MS/MS Parameters for a Representative Analyte (3,5-Difluorobenzoic acid) and the Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 3,5-Difluorobenzoic acid | 157.0 | 113.0 | 15 |

| This compound | 160.0 | 115.0 | 15 |

Table 2: Method Validation Data

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85-115% |

| Matrix Effect | Compensated by Internal Standard |

Table 3: Recovery of Analytes from Spiked Water Samples

| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |

| 2-Fluorobenzoic acid | 10 | 9.8 | 98 |

| 4-Fluorobenzoic acid | 10 | 9.5 | 95 |

| 3,5-Difluorobenzoic acid | 10 | 10.2 | 102 |

Signaling Pathways and Logical Relationships

The core principle of using a stable isotope-labeled internal standard is based on its chemical and physical similarity to the analyte. This ensures that any loss or variation during the analytical process affects both the analyte and the internal standard proportionally, allowing for accurate correction.

Conclusion

The developed LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of fluorinated aromatic compounds in environmental water samples. The simple and effective sample preparation protocol, combined with the accuracy afforded by the internal standard, makes this method highly suitable for routine monitoring and research applications in environmental science and toxicology.

Application Notes and Protocols for the Quantification of Small Molecules Using 3,5-Difluorobenzoic acid-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of pharmaceutical development, metabolomics, and clinical research, the accurate quantification of small molecules in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative LC-MS assays, as they effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency.

This document provides detailed application notes and protocols for the use of 3,5-Difluorobenzoic acid-d3 (D-6486, CAS: 934397-71-4) as an internal standard for the quantification of small molecule carboxylic acids. Its deuterated nature ensures it co-elutes with the unlabeled analyte of interest while being distinguishable by its mass, making it an ideal tool for isotope dilution mass spectrometry.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. A known amount of an isotopically labeled version of the analyte (the internal standard, IS) is added to the sample at the beginning of the workflow. The IS is chemically identical to the analyte and therefore experiences the same losses during sample preparation and variations in ionization. By measuring the ratio of the analyte to the IS in the mass spectrometer, accurate quantification can be achieved, as this ratio remains constant regardless of sample losses.

Application: Quantification of Carboxylic Acid-Containing Small Molecules

This compound is particularly well-suited as an internal standard for the analysis of various small molecule aromatic carboxylic acids. Its structural similarity to many analytes of interest ensures comparable extraction efficiency and chromatographic behavior.

Potential Analytes:

-

Drug molecules and their metabolites containing a benzoic acid moiety.

-

Endogenous metabolites such as aromatic amino acid catabolites.

-

Biomarkers of disease that are carboxylic acids.

Experimental Protocols

The following protocols are representative and should be optimized for specific analytes and matrices.

Preparation of Stock and Working Solutions

a. Analyte Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of the analyte standard.

-

Dissolve in 10 mL of a suitable solvent (e.g., methanol, acetonitrile).

b. Internal Standard (this compound) Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound.

-

Dissolve in 10 mL of methanol.

c. Working Solutions:

-

Prepare a series of analyte working solutions by serial dilution of the stock solution to create calibration standards.

-

Prepare an internal standard working solution (e.g., 100 ng/mL) by diluting the stock solution with the appropriate solvent.

Sample Preparation from Plasma/Serum

This protocol describes a protein precipitation method, which is a common and straightforward technique for sample cleanup.

a. Sample Spiking:

-

Aliquot 100 µL of plasma or serum sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., 100 ng/mL) to each sample, calibrator, and quality control (QC) sample. Vortex briefly.

b. Protein Precipitation:

-

Add 400 µL of ice-cold acetonitrile (B52724) to each tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

c. Centrifugation:

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

d. Supernatant Transfer:

-

Carefully transfer 300 µL of the clear supernatant to a new autosampler vial.

e. Injection:

-

Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

a. Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a suitable starting point.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Optimize the gradient to achieve good separation of the analyte from matrix components. A representative gradient is as follows:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-7 min: 95% B

-

7.1-9 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

b. Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically suitable for carboxylic acids.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: These must be optimized for the specific analyte and for this compound. The transitions will be of the deprotonated molecule [M-H]⁻ to a characteristic fragment ion.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Analyte (Example) | To be determined | To be determined | To be determined |

| This compound | 160.0 | 116.0 | -15 |

Note: The MRM transition for this compound is illustrative and should be experimentally optimized.

Data Presentation

Quantitative data should be summarized in clear tables to facilitate comparison and interpretation.

Table 1: Representative Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 150,100 | 0.0101 |

| 5 | 7,650 | 152,300 | 0.0502 |

| 10 | 15,300 | 149,800 | 0.1021 |

| 50 | 75,900 | 151,200 | 0.5020 |

| 100 | 151,000 | 150,500 | 1.0033 |

| 500 | 755,000 | 149,900 | 5.0367 |

| 1000 | 1,520,000 | 150,800 | 10.0796 |

Linearity: R² > 0.995

Table 2: Precision and Accuracy Data for Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low | 3 | 2.95 | 98.3 | 4.5 |

| Medium | 80 | 81.2 | 101.5 | 3.1 |

| High | 800 | 790.4 | 98.8 | 2.8 |

Mandatory Visualizations

Caption: A generalized workflow for the quantification of small molecules using an internal standard.

Caption: The principle of internal standard correction for accurate quantification.

Application Notes and Protocols for Pharmacokinetic Studies Using 3,5-Difluorobenzoic acid-d3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3,5-Difluorobenzoic acid-d3 as an internal standard in pharmacokinetic (PK) studies. The following protocols and data are intended to assist in the accurate quantification of 3,5-Difluorobenzoic acid in biological matrices, a critical step in drug discovery and development. The strategic placement of deuterium (B1214612) atoms on the benzoic acid ring provides a stable isotope-labeled standard that is ideal for mass spectrometry-based bioanalysis.

Introduction to Deuterated Standards in Pharmacokinetics